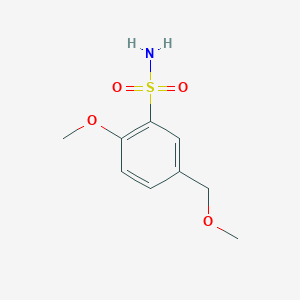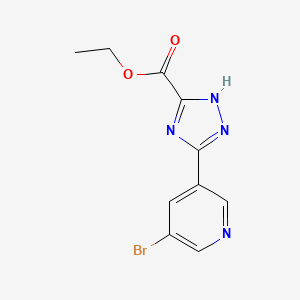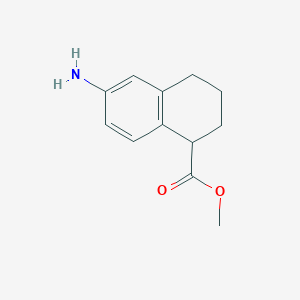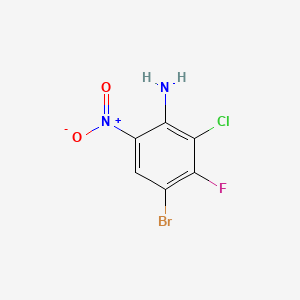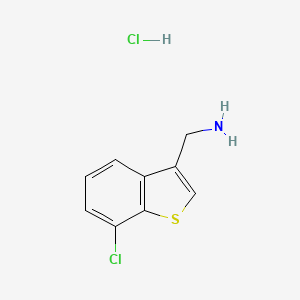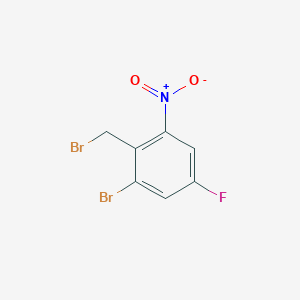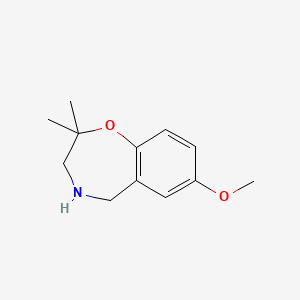
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound with potential therapeutic and industrial applications. It is a heterocyclic compound that contains a benzoxazepine ring system, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate undergoes cyclization to form the desired benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazepine ring can be reduced to form a more saturated ring system.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Reduction: Formation of a more saturated benzoxazepine derivative.
Substitution: Formation of various substituted benzoxazepine derivatives depending on the substituent introduced.
科学的研究の応用
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure with a methoxy group at the 8-position.
2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the methoxy group.
Uniqueness
7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
7-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |
InChIキー |
QXGAQSSSPHTUHU-UHFFFAOYSA-N |
正規SMILES |
CC1(CNCC2=C(O1)C=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)
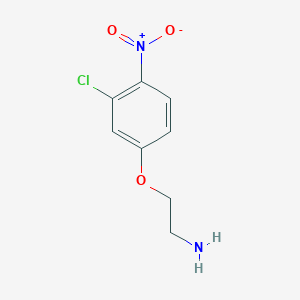
![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
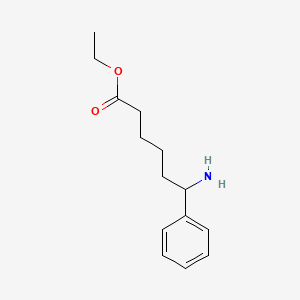
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
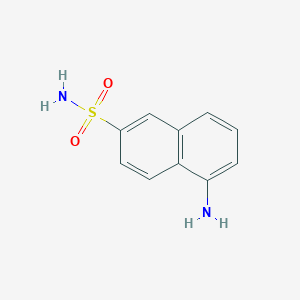
![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
